molecular formula C11H15BrClN B1524205 2-(4-Bromo-benzyl)-pyrrolidine hydrochloride CAS No. 1187927-02-1

2-(4-Bromo-benzyl)-pyrrolidine hydrochloride

Cat. No.: B1524205
CAS No.: 1187927-02-1
M. Wt: 276.6 g/mol
InChI Key: GREUQHVKXYNSOX-UHFFFAOYSA-N
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Description

2-(4-Bromo-benzyl)-pyrrolidine hydrochloride is an organic compound that features a pyrrolidine ring substituted with a 4-bromo-benzyl group. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-benzyl)-pyrrolidine hydrochloride typically involves the reaction of 4-bromo-benzyl chloride with pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-benzyl)-pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols or amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium carbonate in DMF.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, copper iodide.

Major Products

    Substitution: 2-(4-Amino-benzyl)-pyrrolidine, 2-(4-Methoxy-benzyl)-pyrrolidine.

    Oxidation: 2-(4-Bromo-benzoyl)-pyrrolidine.

    Reduction: 2-(4-Bromo-benzyl)-pyrrolidine alcohol.

    Coupling: 2-(4-Biphenyl)-pyrrolidine.

Scientific Research Applications

2-(4-Bromo-benzyl)-pyrrolidine hydrochloride is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: In the production of specialty chemicals and intermediates for agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-benzyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound can modulate neurotransmitter release or enzyme activity, making it valuable in neurological and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: Similar structure but lacks the pyrrolidine ring.

    4-Bromobenzyl chloride: Similar structure but with a chloride instead of a pyrrolidine ring.

    2-(4-Chloro-benzyl)-pyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(4-Bromo-benzyl)-pyrrolidine hydrochloride is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer specific reactivity and binding properties. This combination makes it particularly useful in synthetic chemistry and biological research, where it can serve as a versatile intermediate or active compound.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREUQHVKXYNSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-02-1
Record name 2-[(4-bromophenyl)methyl]pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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